

# Foundational Research on PD 174265 in Oncology: A Technical Guide

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## Compound of Interest

Compound Name: *pd 174265*

Cat. No.: *B1679130*

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## Introduction

**PD 174265** is a potent and selective, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action centers on competing with ATP at the kinase's binding site, thereby blocking the signal transduction pathways that contribute to tumor cell proliferation, survival, and angiogenesis.[1] This technical guide provides a comprehensive overview of the foundational preclinical research on **PD 174265**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

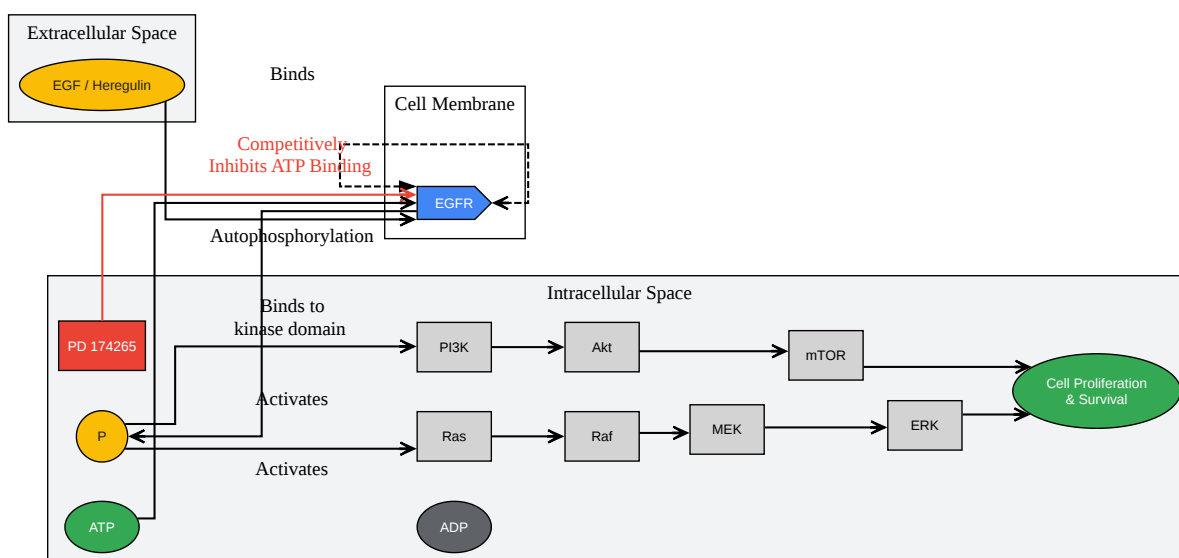
## Chemical and Physical Properties

A summary of the key chemical and physical properties of **PD 174265** is presented in the table below.

Property	Value	Reference
Chemical Name	N-[4-[(3-bromophenyl)amino]-6-quinazoliny]-propanamide	[1]
CAS Number	216163-53-0	[1][2]
Molecular Formula	C17H15BrN4O	[1][2]
Molecular Weight	371.2 g/mol	[1]
Purity	≥98%	[1][2]
Appearance	Crystalline solid	[1]
Solubility	DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml	[1]
Storage	-20°C	[1]
Stability	≥ 4 years	[1]

## Mechanism of Action and Signaling Pathway

**PD 174265** exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways.[1][3][4][5]



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**Caption:** EGFR Signaling Pathway Inhibition by **PD 174265**.

## Quantitative Data

The inhibitory potency of **PD 174265** has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of **PD 174265**

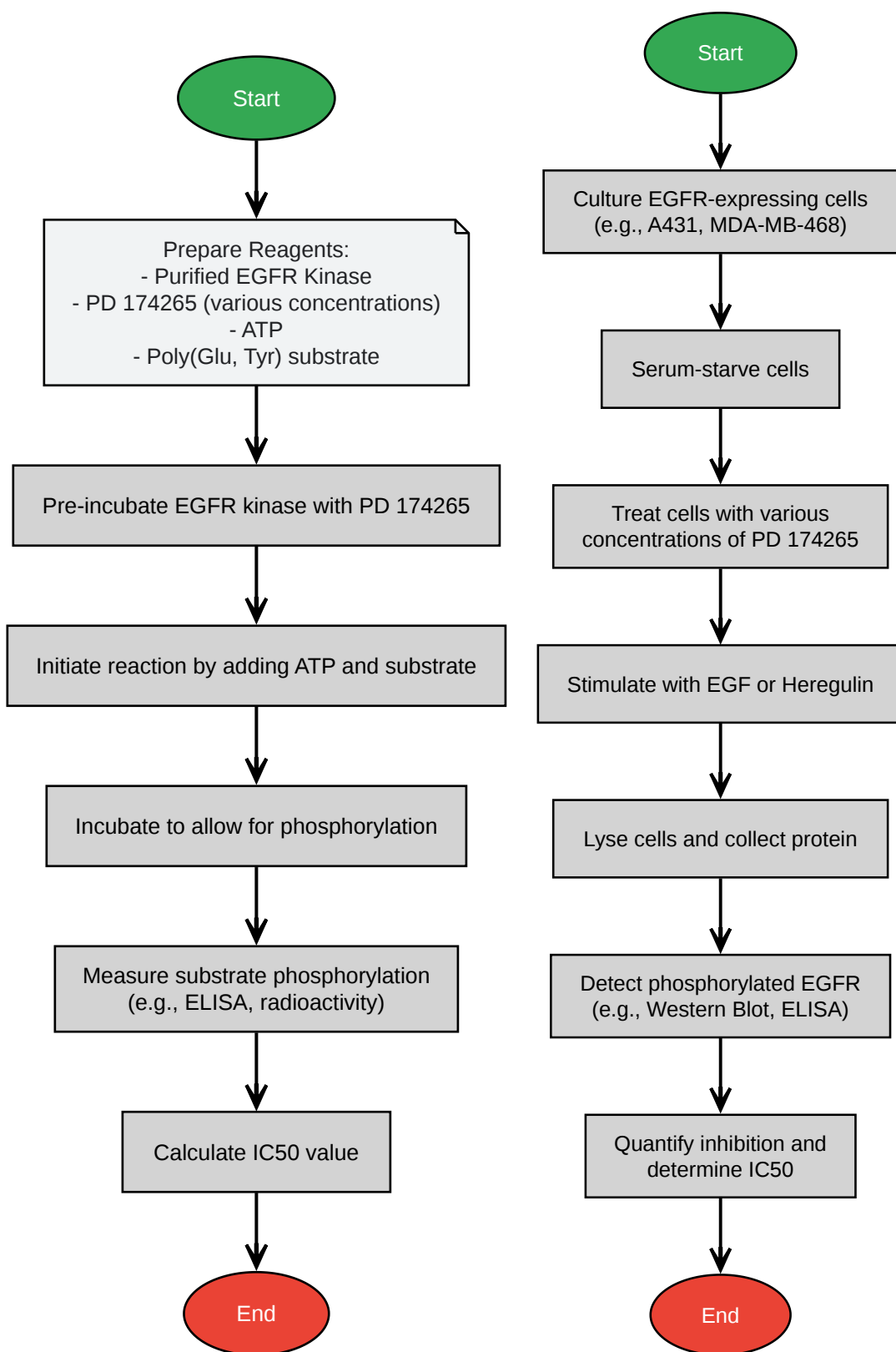
Target/System	IC50 Value	Assay Type	Reference
EGFR Tyrosine Kinase	0.45 nM	Enzyme Assay	<a href="#">[1]</a>
EGF-induced Tyrosine Phosphorylation	39 nM	Cellular Assay	<a href="#">[1]</a>
Heregulin-induced Tyrosine Phosphorylation	220 nM	Cellular Assay	<a href="#">[1]</a>

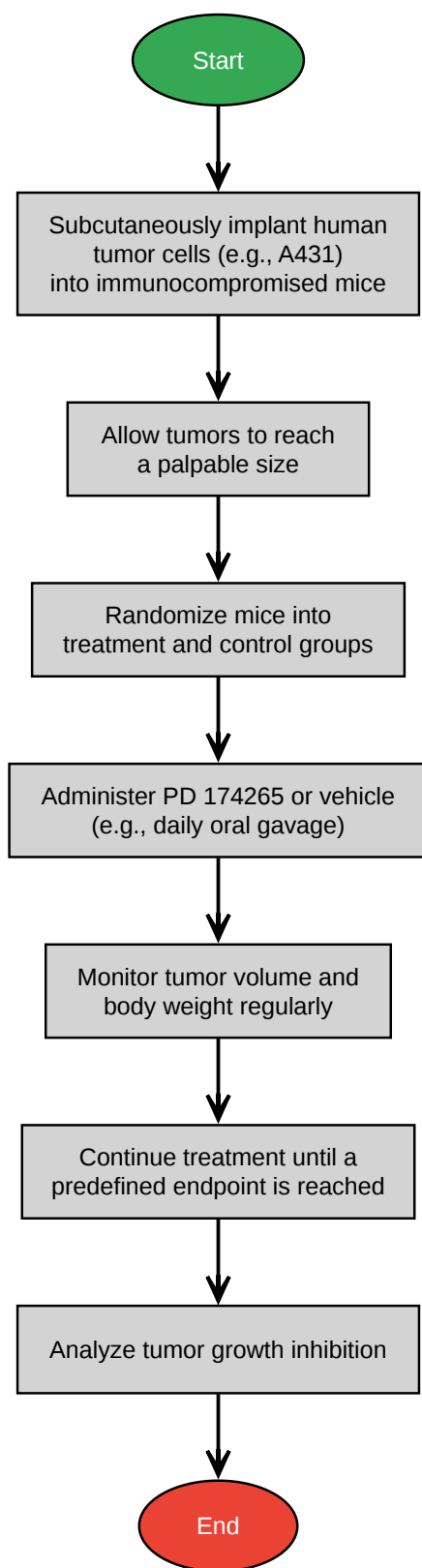
## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for evaluating EGFR inhibitors.

### EGFR Tyrosine Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **PD 174265** on the enzymatic activity of EGFR.





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